molecular formula C16H12BrNO B12338608 (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone

Cat. No.: B12338608
M. Wt: 314.18 g/mol
InChI Key: XTDJSTKDZHBDQP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a bromophenyl group and a methyl-indole moiety, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-methylindole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)(1H-indol-1-yl)methanone
  • (2-Bromophenyl)(3-methyl-1H-indol-2-yl)methanone
  • (2-Bromophenyl)(3-methyl-1H-indol-3-yl)methanone

Uniqueness

(2-Bromophenyl)(3-methyl-1H-indol-1-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group on the indole ring can significantly impact its chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

(2-bromophenyl)-(3-methylindol-1-yl)methanone

InChI

InChI=1S/C16H12BrNO/c1-11-10-18(15-9-5-3-6-12(11)15)16(19)13-7-2-4-8-14(13)17/h2-10H,1H3

InChI Key

XTDJSTKDZHBDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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